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Abstract
Fosfomycin, a unique phosphonic acid derivative antibiotic, has experienced a resurgence in

clinical interest owing to its efficacy against multidrug-resistant pathogens. This technical guide

provides an in-depth exploration of the discovery and history of fosfomycin, detailing the pivotal

experiments and methodologies that led to its identification and characterization. It includes a

comprehensive summary of its initial antimicrobial activity, detailed experimental protocols for

its isolation and the key screening assay used in its discovery, and a visualization of its

mechanism of action. This document serves as a valuable resource for researchers and

professionals in the fields of microbiology, pharmacology, and drug development, offering a

historical perspective and technical foundation for the continued study and application of this

important antibiotic.

Introduction
Fosfomycin, originally named phosphonomycin, is a broad-spectrum antibiotic that was first

reported in 1969.[1] Its discovery was the result of a collaborative effort between Merck and the

Compañía Española de Penicilina y Antibióticos (CEPA).[2] The antibiotic was isolated from

fermentation broths of Streptomyces fradiae.[1][2] Fosfomycin is structurally distinct from other

antibiotic classes, containing a unique epoxide ring and a stable carbon-phosphorus bond.[3]

This unique structure is responsible for its novel mechanism of action, which involves the
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inhibition of the initial step in bacterial cell wall biosynthesis. This guide delves into the

historical context of fosfomycin's discovery, the scientific methodologies employed in its early

development, and its foundational antimicrobial characteristics.

The Discovery of Fosfomycin: A Historical Timeline
The journey to the discovery of fosfomycin began with a soil sample collected in Spain. In

1966, a Spanish microbiologist, Sagrario Mochales del Val, of CEPA, identified a strain of

Streptomyces fradiae from a soil sample from Mount Montgó in Jávea (Alicante). This strain

was found to produce a substance with potent antibacterial activity. This finding was part of a

broader antibiotic screening program.

The formal announcement of the discovery of phosphonomycin was made in a series of papers

published in Science in October 1969. The primary publication by Hendlin et al. described the

isolation of the new antibiotic from Streptomyces fradiae, as well as from other Streptomyces

species like Streptomyces viridochromogenes and Streptomyces wedmorensis. A companion

paper by Christensen et al. detailed the structure elucidation and chemical synthesis of the

molecule.

The initial development and production of fosfomycin on an industrial scale were undertaken by

CEPA in Spain.

Initial Antimicrobial Activity
Fosfomycin demonstrated a broad spectrum of activity against both Gram-positive and Gram-

negative bacteria in early studies. The initial in vitro and in vivo efficacy of fosfomycin was a

key factor in its development.

In Vitro Susceptibility Testing
The minimum inhibitory concentrations (MICs) of fosfomycin against a range of clinically

relevant bacteria were determined in the initial studies. The data presented below is a summary

of the early findings.
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Bacterial
Species

Number of
Strains

MIC Range
(µg/mL)

MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Staphylococcus

aureus
- - ~1 -

Escherichia coli - - - -

Klebsiella

pneumoniae
- 8 - 16 8 16

Enterobacter

spp.
- 8 - 16 8 16

Proteus mirabilis - 1 - 8 1 8

Pseudomonas

aeruginosa
- 64 - 128 64 128

Enterococcus

faecalis
- 32 - 64 32 64

Streptococcus

pneumoniae
- Variable - -

Streptococcus

pyogenes
- Variable - -

Streptococcus

agalactiae
- Variable - -

Note: The exact number of strains and complete MIC ranges from the original 1969

publications are not fully detailed in the available literature. The MIC values for some species

are based on later compilations of early data.

In Vivo Efficacy
Early animal studies demonstrated the effectiveness of fosfomycin in treating experimental

infections. When administered orally to mice, it was effective against infections caused by both

Gram-positive and Gram-negative microorganisms. Intravenous administration was also shown

to be effective against intraperitoneal infections in mice caused by E. coli, Klebsiella
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pneumoniae, Pseudomonas aeruginosa, Proteus vulgaris, Salmonella schottmuelleri,

Staphylococcus aureus, and Streptococcus pyogenes.

Key Experimental Protocols
The discovery and characterization of fosfomycin involved several key experimental

procedures. The methodologies for the initial screening, isolation, and purification are detailed

below.

The SPHERO Assay: A Novel Screening Method
The discovery of fosfomycin was facilitated by a unique screening assay known as the

SPHERO assay. This assay was designed to identify inhibitors of bacterial cell wall synthesis

by observing morphological changes in bacteria.

Principle: The assay is based on the principle that in an osmotically protective medium,

bacteria with inhibited cell wall synthesis will not lyse but will instead form osmotically sensitive

spherical protoplasts or spheroplasts.

Detailed Methodology:

Organism Preparation: A suitable Gram-negative indicator organism, such as a strain of

Escherichia coli, is cultured to a logarithmic growth phase.

Assay Medium: A hypertonic medium is prepared to prevent the lysis of spheroplasts. This is

typically a standard bacteriological broth supplemented with an osmotic stabilizer like

sucrose.

Screening Plate Preparation: The assay is performed in multi-well microtiter plates. Each

well contains the assay medium inoculated with the indicator organism.

Addition of Test Samples: Fermentation broths from various microbial cultures (in the case of

fosfomycin, from Streptomyces species) are added to individual wells.

Incubation: The plates are incubated under conditions suitable for the growth of the indicator

organism.
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Microscopic Examination: After incubation, the wells are examined microscopically for the

presence of spheroplasts. The formation of spherical cells, in contrast to the normal rod

shape of the control wells, indicates the presence of a cell wall synthesis inhibitor.

Isolation and Purification of Fosfomycin
The original method for isolating fosfomycin from the fermentation broth of Streptomyces

fradiae involved a multi-step purification process to yield the crystalline antibiotic.

Detailed Methodology:

Fermentation:Streptomyces fradiae is cultured in a suitable fermentation medium under

optimal conditions for antibiotic production.

Broth Clarification: The fermentation broth is harvested and clarified by filtration or

centrifugation to remove the mycelia and other solid materials.

Anion Exchange Chromatography: The clarified broth is adjusted to a neutral pH and applied

to a column packed with a strong base anion exchange resin, such as Dowex 1-X2 (chloride

form). Fosfomycin, being an acidic compound, binds to the resin.

Elution: The column is washed with deionized water to remove unbound impurities.

Fosfomycin is then eluted with a salt solution, such as 0.3 M sodium chloride.

Fraction Analysis: The eluted fractions are collected and assayed for antibacterial activity

using a bioassay, for example, a disk diffusion assay against a susceptible organism like

Proteus vulgaris.

Desalting and Concentration: The active fractions are pooled, concentrated under reduced

pressure, and desalted using a gel filtration column, such as Bio-Gel P-2. The column is

eluted with water or a dilute organic solvent.

Crystallization: The desalted, active fractions are concentrated further. Crystallization of

fosfomycin can be achieved through various methods, including the addition of a suitable

counter-ion to form a salt or by co-crystallization with a carrier molecule.
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Mechanism of Action: Inhibition of Peptidoglycan
Synthesis
Fosfomycin exerts its bactericidal effect by inhibiting a very early and essential step in the

biosynthesis of the bacterial cell wall peptidoglycan.

The Target: MurA Enzyme
The molecular target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl

transferase, commonly known as MurA. This enzyme catalyzes the first committed step in

peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP)

to UDP-N-acetylglucosamine (UNAG).

Molecular Mechanism of Inhibition
Fosfomycin is a structural analog of PEP and acts as an irreversible inhibitor of MurA. It enters

the bacterial cell through the glycerophosphate and hexose phosphate transport systems.

Once inside the cytoplasm, it covalently binds to a cysteine residue in the active site of the

MurA enzyme. This alkylation of the active site permanently inactivates the enzyme, thereby

blocking the synthesis of peptidoglycan precursors. The inhibition of cell wall synthesis

ultimately leads to cell lysis and bacterial death.

Visualizations
Experimental Workflow for Fosfomycin Discovery
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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